molecular formula C6H12O3 B3060227 Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- CAS No. 204119-59-5

Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-

Cat. No.: B3060227
CAS No.: 204119-59-5
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-, also known as 2-hydroxy-3-methylpentanoic acid or 2-hydroxy-3-methylvaleric acid, is a branched-chain fatty acid with the molecular formula C6H12O3 and a molecular weight of 132.1577 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the pentanoic acid backbone, making it a chiral molecule with the (2S) configuration.

Safety and Hazards

For safety, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- can be achieved through various synthetic routes. One common method involves the reduction of 2-keto-3-methylvaleric acid using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure selective reduction of the keto group to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve biotechnological processes, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the desired compound from renewable feedstocks. This method is advantageous due to its sustainability and potential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Esterification: Sulfuric acid (H2SO4) as a catalyst with methanol or ethanol.

Major Products Formed

Scientific Research Applications

Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- involves its participation in metabolic pathways. It is derived from the reduction of 2-keto-3-methylvaleric acid, possibly through the action of lactate dehydrogenase . This compound can act as a substrate for various enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- is unique due to its specific chiral configuration and the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(2S)-2-hydroxy-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-AKGZTFGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433352
Record name Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204119-59-5
Record name Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Reactant of Route 2
Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Reactant of Route 3
Reactant of Route 3
Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Reactant of Route 4
Reactant of Route 4
Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Reactant of Route 5
Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Reactant of Route 6
Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.